molecular formula C24H28O4 B586376 Fluorometholone Acetate 6,9(11)-diene Impurity CAS No. 95955-20-7

Fluorometholone Acetate 6,9(11)-diene Impurity

Cat. No. B586376
CAS RN: 95955-20-7
M. Wt: 380.484
InChI Key: BYEQBLYWMQBSKU-JQGGBATGSA-N
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Description

Fluorometholone Acetate 6,9(11)-diene Impurity is a biochemical used for proteomics research . It has a molecular formula of C24H28O4 and a molecular weight of 380.48 .


Molecular Structure Analysis

The molecular structure of Fluorometholone Acetate 6,9(11)-diene Impurity is represented by the molecular formula C24H28O4 . Further details about its structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

Fluorometholone Acetate 6,9(11)-diene Impurity has a molecular formula of C24H28O4 and a molecular weight of 380.48 . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Anti-Inflammatory Agent

Fluorometholone Acetate 6,9(11)-diene Impurity is a type of corticosteroid, which are known for their potent anti-inflammatory properties . They are widely used in the management of various ocular diseases .

Post-Cataract Inflammation Treatment

The efficacy of topical corticosteroids, including Fluorometholone Acetate 6,9(11)-diene Impurity, as ocular anti-inflammatory agents following cataract surgery is well-documented . They help prevent complications associated with post-operative ocular inflammation, including corneal edema and cystoid macular edema .

Treatment for Ocular Surface Diseases

Corticosteroids like Fluorometholone Acetate 6,9(11)-diene Impurity are used to treat diseases affecting the ocular surface and anterior segment of the eye, including inflammation caused by surgery, injury, or other conditions, eye swelling, redness, itching, and pain, and conjunctivitis .

Treatment for Posterior Segment Diseases

Fluorometholone Acetate 6,9(11)-diene Impurity can also be used to treat diseases affecting the posterior segment of the eye, including noninfectious posterior segment uveitis, macular edema following branched/central retinal vein occlusion, and diabetic macular edema (DME) in patients post-cataract surgery .

Drug Delivery Innovations

Due to the significant local risks associated with corticosteroid-induced intraocular pressure elevation and cataract formation, there have been innovations in drug delivery methods for corticosteroids like Fluorometholone Acetate 6,9(11)-diene Impurity . These include intracameral, subconjunctival, and intravitreal injections to enhance ocular bioavailability and minimize dose and dosing frequency of administration .

Mechanism of Action

Target of Action

Fluorometholone Acetate 6,9(11)-diene Impurity, also known as [(8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate, is a corticosteroid . Corticosteroids primarily target glucocorticoid receptors within cells . These receptors are found in the cytoplasm of many cell types and play a crucial role in reducing inflammation and immune responses .

Mode of Action

The compound enters target cells and binds to glucocorticoid receptors . This binding triggers a series of biochemical reactions that lead to the anti-inflammatory and immunosuppressive effects characteristic of corticosteroids . For instance, it has been found to be effective in reducing itching, tearing, and conjunctival hyperemia .

Biochemical Pathways

Upon binding to the glucocorticoid receptors, the compound-receptor complex translocates to the cell nucleus, where it regulates the transcription of target genes . This regulation affects various biochemical pathways, leading to reduced production of inflammatory mediators and suppression of immune responses .

Pharmacokinetics

It is known that corticosteroids like this compound can be absorbed systemically when administered topically . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, efficacy, and potential side effects. For instance, fluorometholone, a related compound, has been noted for its low intraocular absorption, which can influence its ocular effects .

Result of Action

The primary result of the compound’s action is the reduction of inflammation and immune responses . This can lead to relief from symptoms in conditions such as post-operative ocular inflammation . Like other corticosteroids, it may also cause side effects such as increased intraocular pressure (iop) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity. Additionally, individual factors such as genetic variations and health status can influence how a person responds to the compound . Therefore, careful consideration of these factors is crucial when using this compound for therapeutic purposes.

properties

IUPAC Name

[(8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6-7,9,12-13,18,20H,8,10-11H2,1-5H3/t18-,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEQBLYWMQBSKU-JQGGBATGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747806
Record name 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorometholone Acetate 6,9(11)-diene Impurity

CAS RN

95955-20-7
Record name 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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